molecular formula C13H11NO3 B1316880 6-(2-Methoxyphenyl)picolinic acid CAS No. 86696-69-7

6-(2-Methoxyphenyl)picolinic acid

Cat. No. B1316880
CAS RN: 86696-69-7
M. Wt: 229.23 g/mol
InChI Key: YKISLHFFDIVAAF-UHFFFAOYSA-N
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Description

“6-(2-Methoxyphenyl)picolinic acid” is a chemical compound . It is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Scientific Research Applications

Biodegradation and Environmental Remediation

  • Biodegradation of Picolinic Acid: Rhodococcus sp. PA18, a Gram-positive bacterium, can aerobically utilize picolinic acid as a carbon and energy source. This strain has potential for bioremediation of environments polluted with picolinic acid, producing 6-hydroxypicolinic acid as a major metabolite (Zhang et al., 2019).
  • Novel Decarboxylase in Picolinic Acid Catabolism: Alcaligenes faecalis JQ135 utilizes picolinic acid as its carbon and nitrogen source, involving a novel amidohydrolase 2 family decarboxylase, PicC. This enzyme catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into picolinic acid degradation at the molecular level (Qiu et al., 2018).

Coordination Chemistry and Photophysical Properties

  • Lanthanide Sensitizers: 6-phosphoryl picolinic acid derivatives were synthesized as europium and terbium sensitizers, revealing stable complexes and significant photophysical properties. The emission intensity and lifetimes of these complexes provide insights into potential applications in luminescence and bioimaging (Andres & Chauvin, 2011).
  • Hexadentate Picolinic Acid Based Bispidine Ligands: These ligands, with their preorganization for octahedral coordination geometries, exhibit high stability and defined geometric preferences, indicating potential utility in coordination chemistry and catalysis (Comba et al., 2016).

Molecular and Spectroscopic Characterization

  • Characterization of Picolinic Acid Derivatives: Spectroscopic techniques (FT-IR, UV-Vis) and DFT calculations were used to characterize picolinic acid and its derivatives, revealing their antibacterial and antifungal activities and DNA interactions. These compounds demonstrate significant bioactive potential (Tamer et al., 2018).

Extraction and Separation Techniques

  • Reactive Extraction of Picolinic Acid: The study explores non-toxic extractant-diluent systems for the recovery of picolinic acid from dilute aqueous solutions. It emphasizes the importance of appropriate extractant-diluent selection for efficient and environmentally friendly extraction processes (Datta & Kumar, 2014).

properties

IUPAC Name

6-(2-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKISLHFFDIVAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509789
Record name 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)picolinic acid

CAS RN

86696-69-7
Record name 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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